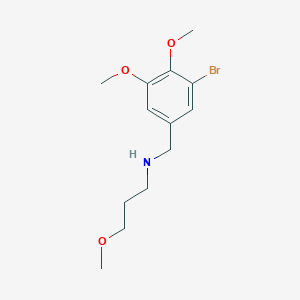
N-(3-bromo-4,5-dimethoxybenzyl)-1-propyl-1H-tetrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-bromo-4,5-dimethoxybenzyl)-1-propyl-1H-tetrazol-5-amine, also known as BDMT, is a chemical compound that has been of interest to the scientific community due to its potential therapeutic applications. BDMT is a tetrazole derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of N-(3-bromo-4,5-dimethoxybenzyl)-1-propyl-1H-tetrazol-5-amine is not yet fully understood, but it is believed to act on a variety of cellular pathways and receptors. Some studies have suggested that N-(3-bromo-4,5-dimethoxybenzyl)-1-propyl-1H-tetrazol-5-amine may work by inhibiting the activity of certain enzymes, while others have suggested that it may act as a modulator of certain neurotransmitters.
Biochemical and Physiological Effects:
N-(3-bromo-4,5-dimethoxybenzyl)-1-propyl-1H-tetrazol-5-amine has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. It has also been shown to have an effect on the cardiovascular system, with some studies suggesting that it may help to lower blood pressure and improve heart function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3-bromo-4,5-dimethoxybenzyl)-1-propyl-1H-tetrazol-5-amine in lab experiments is its wide range of potential applications. However, there are also some limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are a number of potential future directions for research into N-(3-bromo-4,5-dimethoxybenzyl)-1-propyl-1H-tetrazol-5-amine, including further investigation into its potential as an anti-inflammatory and antitumor agent. Other potential areas of research include its potential as a modulator of certain neurotransmitters, as well as its effects on the cardiovascular system. Overall, N-(3-bromo-4,5-dimethoxybenzyl)-1-propyl-1H-tetrazol-5-amine is a promising compound that has the potential to be a valuable tool for researchers in a variety of fields.
Méthodes De Synthèse
N-(3-bromo-4,5-dimethoxybenzyl)-1-propyl-1H-tetrazol-5-amine can be synthesized using a variety of methods, including the reaction of 3-bromo-4,5-dimethoxybenzaldehyde with propylamine and sodium azide. The resulting intermediate is then reacted with triethylorthoformate and hydrochloric acid to yield N-(3-bromo-4,5-dimethoxybenzyl)-1-propyl-1H-tetrazol-5-amine.
Applications De Recherche Scientifique
N-(3-bromo-4,5-dimethoxybenzyl)-1-propyl-1H-tetrazol-5-amine has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic applications in a variety of areas. Some of the most promising applications of N-(3-bromo-4,5-dimethoxybenzyl)-1-propyl-1H-tetrazol-5-amine include its potential as an anti-inflammatory agent, as well as its ability to inhibit the growth of certain cancer cells.
Propriétés
Nom du produit |
N-(3-bromo-4,5-dimethoxybenzyl)-1-propyl-1H-tetrazol-5-amine |
|---|---|
Formule moléculaire |
C13H18BrN5O2 |
Poids moléculaire |
356.22 g/mol |
Nom IUPAC |
N-[(3-bromo-4,5-dimethoxyphenyl)methyl]-1-propyltetrazol-5-amine |
InChI |
InChI=1S/C13H18BrN5O2/c1-4-5-19-13(16-17-18-19)15-8-9-6-10(14)12(21-3)11(7-9)20-2/h6-7H,4-5,8H2,1-3H3,(H,15,16,18) |
Clé InChI |
JFKIZLCHUIFDNZ-UHFFFAOYSA-N |
SMILES |
CCCN1C(=NN=N1)NCC2=CC(=C(C(=C2)Br)OC)OC |
SMILES canonique |
CCCN1C(=NN=N1)NCC2=CC(=C(C(=C2)Br)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2,4-dichlorobenzyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B268068.png)
![2-furyl-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)methanamine](/img/structure/B268077.png)
![2-(4-fluorophenyl)-N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)ethanamine](/img/structure/B268078.png)
![N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)-1-phenylethanamine](/img/structure/B268079.png)

![N-{[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]methyl}-N-[2-(dimethylamino)ethyl]amine](/img/structure/B268092.png)

![N-(3-pyridinylmethyl)-N-[3-(2-pyrimidinyloxy)benzyl]amine](/img/structure/B268107.png)


![N-(3-bromo-4,5-dimethoxybenzyl)-N-[3-(methylamino)propyl]amine](/img/structure/B268137.png)
